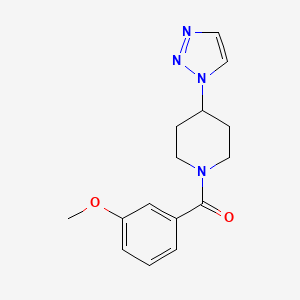

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone is a chemical compound that has been studied for its potential biological activities . It is a derivative of 1H-1,2,3-triazol-4-yl, which is a class of compounds known for their wide range of biological activities .

Synthesis Analysis

The synthesis of this compound or its analogs typically involves the design and synthesis of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl) (piperazin-1-yl)methanone derivatives . The structures of these synthesized compounds are usually established by NMR and MS analysis .Molecular Structure Analysis

The molecular structure of this compound and its analogs have been characterized by 1H NMR, 13C NMR, and HR-MS . These techniques provide detailed information about the atomic and molecular structure of the compound.Chemical Reactions Analysis

The compound(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone and its analogs have been screened for their in vitro cytotoxic activity against various cell lines . This suggests that these compounds may undergo chemical reactions within biological systems that result in cytotoxic effects. Physical And Chemical Properties Analysis

The physical and chemical properties of this compound and its analogs can vary. Some related compounds are known to be thermally stable with decomposition onset temperatures ranging from 147–228 °C . The IR absorption spectra of some analogs have shown signals for C=O groups at 1650–1712 cm−1 .Scientific Research Applications

Cancer Research

Compounds with the 1,2,3-triazole moiety have been studied for their potential in cancer treatment. They can act as inhibitors of tubulin polymerization, which is a crucial process for cell division. For example, certain derivatives have shown cytotoxic activity against various cancer cell lines, suggesting that our compound could be explored for similar anticancer properties .

Molecular Chaperone Inhibition

The triazole ring is a feature in molecules designed to inhibit Heat Shock Protein 90 (HSP90), a protein involved in cancer cell growth and survival. By inhibiting HSP90, these compounds can potentially induce the degradation of proteins that promote tumor growth .

BET Bromodomain Inhibition

Triazole derivatives have been used to mimic acetylated lysines, which are recognized by bromodomains in BET proteins. Inhibiting these interactions can modulate gene expression, offering therapeutic strategies for diseases like cancer and inflammation .

Future Directions

The future research directions for this compound could involve further studies on its biological activities and potential therapeutic applications. For example, it could be studied for its potential use in treating diseases mediated by certain proteins, such as HSP90 . Additionally, more research could be done to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name |

(3-methoxyphenyl)-[4-(triazol-1-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-21-14-4-2-3-12(11-14)15(20)18-8-5-13(6-9-18)19-10-7-16-17-19/h2-4,7,10-11,13H,5-6,8-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAVRJAXTGYDLPP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)N2CCC(CC2)N3C=CN=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-methoxyphenyl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[1-(3-Methylquinoxalin-2-yl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2952096.png)

![1-(2-Phenoxyethyl)-3-[3-(trifluoromethyl)phenyl]imidazolidin-2-one](/img/structure/B2952099.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3-dimethoxybenzamide](/img/structure/B2952102.png)

![2-[7-oxo-2-(piperidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-(2,4,6-trimethylphenyl)acetamide](/img/structure/B2952106.png)

![4-[furan-2-ylmethyl(methyl)sulfamoyl]-N-phenylbenzamide](/img/structure/B2952108.png)

![(4-Phenyl-2-oxabicyclo[2.1.1]hexan-5-yl)-piperidin-1-ylmethanone](/img/structure/B2952110.png)

![2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]quinoxaline](/img/structure/B2952118.png)